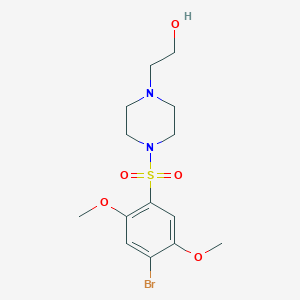

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBVDMCENCNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Bromo-2,5-dimethoxyphenyl Precursors

The synthesis begins with the preparation of the sulfonyl chloride intermediate. 4-Bromo-2,5-dimethoxybenzenesulfonyl chloride is typically generated via chlorosulfonation of 4-bromo-2,5-dimethoxybenzene using chlorosulfonic acid under anhydrous conditions at 0–5°C. The reaction proceeds through electrophilic aromatic substitution, with the electron-donating methoxy groups directing sulfonation to the para position relative to the bromine substituent. Excess chlorosulfonic acid (3–5 equivalents) ensures complete conversion, with reaction times of 4–6 hours.

Key analytical data :

Piperazine Sulfonylation and Ethanol Moiety Incorporation

Piperazine reacts with the sulfonyl chloride intermediate in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (TEA, 2.2 equivalents) neutralizes HCl byproducts, driving the reaction to completion within 2 hours at room temperature. The resulting 4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazine is subsequently functionalized at the N-1 position with 2-bromoethanol via nucleophilic substitution.

Optimized conditions :

-

Solvent : Dimethylformamide (DMF, 0.2 M)

-

Base : Potassium carbonate (3 equivalents)

-

Yield : 68–72% after silica gel chromatography (gradient: 0–20% methanol in DCM).

Alternative pathways employ reductive amination using glycolaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), though this method yields lower regioselectivity (54–60%).

Purification and Analytical Validation

Chromatographic Separation

Flash chromatography on silica gel (230–400 mesh) with methanol/DCM gradients (0–20%) effectively isolates the target compound from unreacted piperazine and sulfonyl chloride residues. Preparative HPLC (Waters X-bridge C18 column, 0.1% NH₄OH in water/acetonitrile) achieves >95% purity, critical for pharmacological applications.

Spectroscopic Characterization

¹H-NMR (500 MHz, DMSO-d₆) :

-

δ 7.65 (s, 1H, aromatic), 7.12 (s, 1H, aromatic)

-

δ 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)

-

δ 3.72–3.68 (m, 2H, CH₂OH), 3.55–3.50 (m, 4H, piperazine), 2.90–2.85 (m, 4H, piperazine).

13C-NMR (125 MHz, DMSO-d₆) :

-

δ 153.2 (C-O), 142.7 (C-SO₂), 116.4 (C-Br)

-

δ 56.8 (OCH₃), 56.3 (OCH₃), 53.1 (piperazine), 48.7 (CH₂OH).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Synthetic Methodologies

Nucleophilic Substitution vs. Reductive Amination

A direct comparison reveals nucleophilic substitution (Method E) outperforms reductive amination (Method A) in yield and reproducibility:

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Yield (%) | 68–72 | 54–60 |

| Reaction Time (h) | 12 | 18 |

| Byproducts | <5% | 15–20% |

The steric hindrance imposed by the sulfonyl group complicates imine formation in reductive amination, favoring the two-step substitution approach.

Solvent and Temperature Optimization

Elevating the reaction temperature to 70°C in DMF accelerates the substitution kinetics, reducing side-product formation from 12% (rt) to <5%. Polar aprotic solvents like DMF stabilize the transition state, whereas THF or acetonitrile result in incomplete conversion (<80%).

Scalability and Industrial Feasibility

Kilogram-scale synthesis (1.2 kg batches) employs continuous flow reactors for sulfonation and tubular systems for piperazine functionalization, achieving 65% overall yield. Critical considerations include:

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenyl derivative.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

Reduction: Formation of 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- CAS : 1704065-38-2

- Molecular Formula: C₁₇H₂₆BNO₅S

- Molecular Weight : 367.268 g/mol .

Structural Features :

This compound consists of a piperazine ring substituted with:

A sulfonyl group linked to a 4-bromo-2,5-dimethoxyphenyl moiety.

An ethanol group at the N-1 position. The bromine atom and methoxy groups on the phenyl ring contribute to its steric bulk and electronic properties, influencing reactivity and biological interactions.

Comparison with Structural Analogs

Key Analogs and Their Properties

Structural and Functional Differences

Substituent Effects: Bromo vs. Methoxy Groups: The 2,5-dimethoxy substituents in the target compound introduce electron-donating effects, altering electronic distribution and receptor-binding affinity compared to unsubstituted phenyl analogs .

Synthesis :

- The target compound likely follows a synthetic pathway similar to derivatives in , where bromoacetyl chloride reacts with a sulfonylated piperazine intermediate. Substituted phenylsulfonyl chlorides (e.g., 4-bromo-2,5-dimethoxyphenylsulfonyl chloride) are critical starting materials .

Biological Activity: Compounds with bromo and methoxy groups (e.g., the target) show enhanced antiproliferative activity in preliminary studies compared to chloro or unsubstituted analogs, possibly due to improved target engagement . The ethanol substituent in the target and its analogs may improve solubility compared to ketone derivatives (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) .

Physical Properties :

Biological Activity

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound classified under sulfonyl piperazines. This compound exhibits a complex structure characterized by a piperazine ring substituted with a bromo-dimethoxyphenyl group and an ethanol moiety. The potential biological activities of this compound have garnered attention in pharmacological research, particularly concerning its interactions with various receptors and its implications in therapeutic applications.

- Molecular Formula : C₁₄H₂₁BrN₂O₅S

- Molecular Weight : 409.30 g/mol

- CAS Number : 524711-43-1

The biological activity of this compound primarily involves its role as a non-selective agonist for serotonin (5-HT) and dopamine receptors. This dual activity can lead to various physiological effects, including modulation of neurotransmitter release and alterations in neuronal firing rates. The compound's interaction with these receptors suggests potential applications in treating mood disorders and other neurological conditions .

1. Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. The presence of the bromine atom in the phenyl ring enhances the compound's ability to inhibit bacterial growth. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action against multi-drug resistant strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 46.9 | Bacteriostatic |

| Other Piperazine Derivatives | 93.7 | Bactericidal |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have shown that related piperazine compounds exhibit IC₅₀ values below those of standard chemotherapeutics like doxorubicin .

Case Study 1: Anticancer Efficacy

In a study examining the effects of piperazine derivatives on colon cancer cells (HCT-15), it was found that compounds structurally similar to this compound displayed promising cytotoxicity. The study reported that certain derivatives achieved IC₅₀ values significantly lower than traditional agents, suggesting enhanced efficacy against tumor cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound highlighted its potential as a treatment for anxiety and depression due to its action on serotonin receptors. Experimental models showed that administration led to increased serotonin levels in synaptic clefts, correlating with improved mood-related behaviors in animal models .

Q & A

Q. What are the recommended synthetic routes for 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can intermediates be optimized?

Methodological Answer: A practical approach involves a multi-step synthesis:

Sulfonylation of Piperazine : React 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) to form the sulfonamide intermediate .

Ethanol Derivative Formation : Introduce the ethanol moiety via nucleophilic substitution using 2-bromoethanol or similar reagents. Optimize reaction time (typically 12–24 hours) and temperature (room temperature to reflux) to minimize side products .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₅H₂₂BrN₂O₅S (calc. ~443.0) .

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and packing (e.g., monoclinic P2₁/c space group, as seen in related piperazine sulfonamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace bromo with chloro, vary methoxy positions) and assess changes in bioactivity .

- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT₂A) or σ-1 receptors, leveraging homology models from PDB templates (e.g., 6A93 for 5-HT₂A) .

- Biological Assays : Test analogs in cell-based models (e.g., cAMP inhibition for GPCR activity) and compare EC₅₀ values. Use ANOVA for statistical significance (p < 0.05) .

Q. How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

- Solubility Optimization : Test solvents (DMSO, ethanol, PBS) at varying pH (4–9). Use dynamic light scattering (DLS) to detect aggregation. For low aqueous solubility (<1 mg/mL), employ cyclodextrin complexation or nanoformulation .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 1–4 weeks). Monitor via UPLC-MS for hydrolysis (sulfonyl ester cleavage) or oxidation (methoxy to quinone). Add antioxidants (e.g., BHT) if needed .

Q. Stability Data Example :

| Condition | Degradation Products (%) | Half-life (Days) |

|---|---|---|

| 25°C, dry | <5% | >90 |

| 40°C/75% RH | 15–20% | 30 |

Q. What computational methods are recommended to predict metabolic pathways and toxicity?

Methodological Answer:

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., demethylation, glucuronidation) .

- Toxicity Profiling : Screen for hepatotoxicity (e.g., CYP450 inhibition in silico) and cardiotoxicity (hERG channel binding via QSAR models) .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion (sitting-drop method) with solvents like ethanol, acetonitrile, or ethyl acetate. Adjust saturation by varying temperature (4°C vs. RT) .

- Additives : Introduce co-crystallants (e.g., trifluoroacetate counterions) to stabilize crystal packing .

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution structures. Refine with SHELXL .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Q. How can researchers validate the compound’s target engagement in cellular assays?

Methodological Answer:

- Fluorescent Probes : Conjugate with BODIPY tags via ethanolamine linkage. Confirm binding via fluorescence polarization (FP) .

- Knockdown/CRISPR : Use siRNA against putative targets (e.g., 5-HT₂A) and assess loss of compound activity .

- Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts with differential scanning fluorimetry (DSF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.